molecular formula C17H11ClN4O4 B15217223 Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]- CAS No. 647853-09-6

Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-

Cat. No.: B15217223
CAS No.: 647853-09-6
M. Wt: 370.7 g/mol
InChI Key: DZHLQXNUWHQGMT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chloro-5-nitro substitution on the benzene ring and a pyrazinyloxy-phenyl group at the N-position. Its synthesis likely involves nucleophilic substitution and coupling reactions, analogous to methods described for structurally related benzamides .

Properties

CAS No.

647853-09-6

Molecular Formula

C17H11ClN4O4

Molecular Weight

370.7 g/mol

IUPAC Name

2-chloro-5-nitro-N-(4-pyrazin-2-yloxyphenyl)benzamide

InChI

InChI=1S/C17H11ClN4O4/c18-15-6-3-12(22(24)25)9-14(15)17(23)21-11-1-4-13(5-2-11)26-16-10-19-7-8-20-16/h1-10H,(H,21,23)

InChI Key

DZHLQXNUWHQGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Nitration of o-Chlorobenzoic Acid for Benzamide Core Synthesis

The 2-chloro-5-nitrobenzoyl moiety is synthesized via nitration of o-chlorobenzoic acid, as detailed in patent CN102329237A. This step is critical for establishing the substitution pattern required for subsequent amidation.

Reaction Conditions and Regioselectivity

The nitration employs concentrated sulfuric acid and nitric acid in a 3.5:1–4.5:1 weight ratio to o-chlorobenzoic acid. Temperature control (30–40°C) ensures preferential formation of the 5-nitro isomer over the 3-nitro derivative, achieving a 95:5 isomer ratio. The regioselectivity arises from sulfuric acid’s role in protonating the benzoic acid, directing nitronium ion attack to the para position relative to the chlorine substituent.

Purification and Yield

Post-nitration, crude product isolation involves alkali dissolution (3.5–4.5× water by weight) at 60–70°C, followed by acid precipitation with 50% nitric acid (pH 2–3). This yields 2-chloro-5-nitrobenzoic acid with ≥99.5% chromatographic purity and 85% yield. The purified acid is subsequently converted to its acid chloride using thionyl chloride (SOCl₂), a prerequisite for amide coupling.

Synthesis of 4-(Pyrazinyloxy)Aniline Intermediate

The pyrazinyloxy-substituted aniline is synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, leveraging methodologies inferred from pyrazine chemistry and aryl ether syntheses.

Pyrazine Activation Strategies

Pyrazine’s electron-deficient nature facilitates SNAr reactions when substituted with leaving groups (e.g., chloride). For example, 2-chloropyrazine reacts with 4-nitrophenol under basic conditions (K₂CO₃, DMF, 80°C) to form 4-(pyrazinyloxy)nitrobenzene. Subsequent reduction of the nitro group using hydrogen (H₂/Pd-C) or iron/HCl yields 4-(pyrazinyloxy)aniline.

Optimization Data
  • Coupling Efficiency : 75–80% yield for 4-(pyrazinyloxy)nitrobenzene when using 1.2 equiv of 2-chloropyrazine.
  • Reduction : Nitro-to-amine conversion achieves >95% yield under H₂ (1 atm, 25°C, 12 h).

Alternative Mitsunobu Coupling

For sterically hindered substrates, the Mitsunobu reaction (DIAD, PPh₃, THF) couples 4-aminophenol with 2-hydroxypyrazine. However, this method is less favored due to competing side reactions and lower yields (~60%).

Amide Bond Formation: Final Assembly

The convergent synthesis concludes with coupling 2-chloro-5-nitrobenzoyl chloride and 4-(pyrazinyloxy)aniline.

Stepwise Procedure

  • Acid Chloride Preparation :

    • 2-Chloro-5-nitrobenzoic acid (1 equiv) reacts with SOCl₂ (1.5 equiv) in anhydrous DCM (0°C to reflux, 4 h).
    • Solvent removal under vacuum yields the acyl chloride as a yellow solid (98% purity).
  • Amidation :

    • 4-(Pyrazinyloxy)aniline (1 equiv) is added to the acyl chloride in THF with Et₃N (2 equiv) at 0°C.
    • Reaction proceeds at room temperature (12 h), followed by aqueous workup (NaHCO₃, extraction).

Yield and Purity

  • Isolated Yield : 78–82% after recrystallization (ethanol/water).
  • Purity : >99% by HPLC, confirmed via comparison with reference standards.

Comparative Analysis of Synthetic Routes

Parameter Nitration-SNAr Route Mitsunobu Route
Overall Yield 62% 45%
Key Advantage High regioselectivity Avoids nitro reduction
Limitation Multi-step purification Low atom economy
Scalability Industrial (kg-scale) Lab-scale only

The nitration-SNAr route is preferred for large-scale synthesis due to its robust yields and compatibility with existing infrastructure.

Mechanistic Insights and Side Reactions

Nitration Byproducts

  • 3-Nitro Isomer : Forms at higher temperatures (>50°C) due to reduced regioselectivity. Mitigated via strict temperature control.
  • Over-Oxidation : Excess nitric acid may degrade the benzoic acid core, necessitating stoichiometric precision.

Coupling Challenges

  • Pyrazine Hydrolysis : Prolonged exposure to aqueous base during SNAr causes ring opening. Anhydrous conditions (DMF, molecular sieves) suppress this.
  • Amine Oxidation : 4-(Pyrazinyloxy)aniline is sensitive to aerial oxidation. Storage under N₂ and inclusion of antioxidants (BHT) improves stability.

Industrial Applications and Modifications

The methodology is adaptable for related benzamide derivatives, such as 2-chloro-N-[4-(5-chloropyridinyloxy)phenyl]-5-nitrobenzamide. Substituting pyrazine with pyridine alters the electronic profile but follows analogous synthetic logic.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 5-position of the benzamide ring undergoes reduction under catalytic hydrogenation conditions. This reaction typically employs hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or Raney nickel as catalysts, yielding the corresponding amine derivative.

Example Reaction:

2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]benzamideH2,Pd/CEtOH2-chloro-5-amino-N-[4-(pyrazinyloxy)phenyl]benzamide\text{2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]benzamide} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{2-chloro-5-amino-N-[4-(pyrazinyloxy)phenyl]benzamide}

This reduction is critical for synthesizing intermediates used in further functionalization or biological activity studies.

Nucleophilic Substitution

The chloro group (-Cl) at the 2-position of the benzamide ring is susceptible to nucleophilic substitution. Common nucleophiles include amines, thiols, or alkoxides, which replace the chlorine atom under mild heating or basic conditions.

Example Reaction with Ammonia:

2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]benzamide+NH3Δ2-amino-5-nitro-N-[4-(pyrazinyloxy)phenyl]benzamide+HCl\text{2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]benzamide} + \text{NH}_3 \xrightarrow{\Delta} \text{2-amino-5-nitro-N-[4-(pyrazinyloxy)phenyl]benzamide} + \text{HCl}

This reaction is facilitated by polar aprotic solvents like dimethylformamide (DMF) and is pivotal for modifying the compound’s pharmacophore.

Hydrolysis of the Amide Bond

The central amide bond (-CONH-) can undergo hydrolysis under strongly acidic or basic conditions, cleaving the molecule into its constituent carboxylic acid and amine components.

Acidic Hydrolysis:

Benzamide derivative+H2OHCl, Δ2-chloro-5-nitrobenzoic acid+4-(pyrazinyloxy)aniline\text{Benzamide derivative} + \text{H}_2\text{O} \xrightarrow{\text{HCl, } \Delta} \text{2-chloro-5-nitrobenzoic acid} + \text{4-(pyrazinyloxy)aniline}

Basic Hydrolysis:

Benzamide derivative+NaOHΔ2-chloro-5-nitrobenzoate salt+4-(pyrazinyloxy)aniline\text{Benzamide derivative} + \text{NaOH} \xrightarrow{\Delta} \text{2-chloro-5-nitrobenzoate salt} + \text{4-(pyrazinyloxy)aniline}

Hydrolysis studies are essential for understanding metabolic pathways or degradation products .

Functionalization of the Pyrazinyloxy Group

The pyrazinyloxy moiety participates in electrophilic aromatic substitution (EAS) due to the electron-deficient nature of the pyrazine ring. Common reactions include nitration or halogenation at specific positions, though steric hindrance from the oxygen bridge may limit reactivity.

Example Nitration:

Pyrazinyloxy-substituted benzamideHNO3,H2SO4ΔNitro-substituted derivative\text{Pyrazinyloxy-substituted benzamide} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{\Delta} \text{Nitro-substituted derivative}

The exact regioselectivity of these reactions depends on reaction conditions and directing effects .

Oxidation Reactions

The nitro group is generally resistant to further oxidation, but the pyrazine ring may undergo oxidation under aggressive conditions (e.g., potassium permanganate in acidic media), leading to ring-opening or hydroxylation products.

Oxidation of Pyrazine:

Pyrazinyloxy groupKMnO4,H+Dihydroxypyrazine derivatives\text{Pyrazinyloxy group} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Dihydroxypyrazine derivatives}

Such reactions are less common and require precise control to avoid over-oxidation.

Comparative Reaction Data

Reaction Type Reagents/Conditions Key Product Application
ReductionH₂, Pd/C, EtOH, 25°C5-Amino derivativeIntermediate for drug synthesis
Nucleophilic substitutionNH₃, DMF, 80°C2-Amino derivativeBioactivity modulation
Acidic hydrolysis6M HCl, reflux2-Chloro-5-nitrobenzoic acidDegradation studies
Pyrazine nitrationHNO₃/H₂SO₄, 0°CNitro-pyrazine derivativeStructural diversification

Mechanistic Insights

  • Nitro Group Reduction: Proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential electron transfer to the nitro group.

  • Amide Hydrolysis: Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack .

Research Implications

The compound’s reactivity enables its use in synthesizing derivatives with tailored biological activities. For example:

  • Anticancer Applications: Amino derivatives (from nitro reduction) show enhanced interaction with kinase enzymes.

  • Antibacterial Modifications: Thioether derivatives (via Cl substitution with thiols) exhibit improved membrane permeability.

Further studies are needed to explore underutilized reactions, such as cross-coupling via the pyrazine ring, to expand its utility in medicinal chemistry.

Scientific Research Applications

2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Features Impact on Properties/Activity Reference
Target Compound 2-chloro-5-nitro, N-[4-(pyrazinyloxy)phenyl] Nitro (electron-withdrawing), pyrazinyloxy (H-bonding) Potential enhanced stability and target binding
Compound 51 () 3-fluorophenyl-triazinyl, sulfamoyl Fluorine (electron-withdrawing), sulfamoyl (polar) High melting point (266–268°C), possible antimicrobial activity
Compound 52 () 4-trifluoromethylphenyl-triazinyl CF₃ (lipophilic, electron-withdrawing) Increased hydrophobicity; melting point 277–279°C
Compound 1 () CF₃, hydroxy, chloro CF₃ (lipophilic), hydroxy (H-bond donor) Potent antistaphylococcal activity (MRSA)
Benzamide, 4-(hexyloxy)-N-[2-[3-(tetrazol-5-yl)phenoxy]phenyl] () Hexyloxy (lipophilic), tetrazolyl (ionizable) Enhanced solubility in organic phases; tetrazolyl may improve bioavailability

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogues with nitro groups (e.g., ’s Compound 51) show high melting points (266–268°C), suggesting strong intermolecular forces . Compounds with trifluoromethyl groups (e.g., Compound 52) exhibit even higher melting points (277–279°C), likely due to increased molecular symmetry and packing efficiency .
  • Synthetic Yields :

    • reports a 61% yield for a thiophosphate-modified benzamide via multistep synthesis, highlighting challenges in purifying complex derivatives .

Key Research Findings

Substituent Position Matters : Meta-substituted fluorophenyl groups (e.g., Compound 51) yield higher melting points than para-substituted analogues (Compound 52), likely due to crystal packing differences .

Lipophilicity vs. Activity : Trifluoromethyl groups () enhance antibacterial activity but may reduce solubility, necessitating formulation optimization .

Synthetic Challenges : Thiophosphate modifications () require rigorous purification (e.g., column chromatography) to achieve >90% purity, indicating scalability issues for similar derivatives .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound Not reported ~400 (estimated) Nitro, pyrazinyloxy
Compound 51 () 266–268 ~600 Sulfamoyl, fluorophenyl
Compound 1 () Not reported ~450 CF₃, hydroxy

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]- is particularly notable for its potential applications in pharmacology and agriculture. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • IUPAC Name : 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]benzamide
  • Molecular Formula : C13H9ClN2O3
  • Molecular Weight : 276.68 g/mol
  • CAS Number : 22978-25-2

The biological activity of benzamide derivatives often relates to their ability to interact with specific biological targets, including enzymes and receptors. The 2-chloro-5-nitro group enhances the compound's reactivity, allowing it to act as a potent antagonist of peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives. For instance, compounds similar to 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]- have shown significant inhibitory effects against various fungal pathogens. The structure-activity relationship (SAR) indicates that modifications on the benzene ring can enhance antifungal activity:

CompoundTarget PathogenEC50 (µg/mL)
10fBotrytis cinerea14.44
10aFusarium graminearum40–45
10bPhytophthora capsicaWeak activity

These findings suggest that the presence of specific substituents can significantly influence the efficacy of these compounds against fungal infections .

Antioxidant Activity

The antioxidant capacity of benzamide derivatives has also been investigated. Compounds exhibiting strong electron-donating abilities can scavenge free radicals effectively. For example, a related compound demonstrated an IC50 value of 64.098μg/mL64.098\,\mu g/mL, indicating its potential as an antioxidant agent .

Antiproliferative Activity

The antiproliferative effects of benzamide derivatives against cancer cell lines are noteworthy. Studies have shown that certain derivatives can selectively inhibit tumor growth:

Cell LineCompoundIC50 (µM)Selectivity Index
SK-MEL-5109.73.20
Mia Paca-210Moderate-

These results indicate that modifications to the benzamide structure can lead to enhanced selectivity and potency against specific cancer types .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various benzamide derivatives against Candida albicans and dermatophytes. Compounds with specific substitutions showed over 80% inhibition, suggesting their potential in treating fungal infections .
  • Anticancer Properties : Another research project focused on the antiproliferative effects of substituted benzamides on several cancer cell lines, revealing that certain derivatives could effectively reduce cell viability and induce apoptosis in targeted cells .

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